[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride

Catalog No.
S13990147
CAS No.
M.F
C11H22ClNO2
M. Wt
235.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochlorid...

Product Name

[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride

IUPAC Name

(4-piperidin-4-yloxan-4-yl)methanol;hydrochloride

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

InChI

InChI=1S/C11H21NO2.ClH/c13-9-11(3-7-14-8-4-11)10-1-5-12-6-2-10;/h10,12-13H,1-9H2;1H

InChI Key

QAIYRFJHXOAEDP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2(CCOCC2)CO.Cl

The compound [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is a chemical entity characterized by its unique structure, which includes a piperidine ring and a methanol moiety. The molecular formula is C₉H₁₃ClN₂O₂, and it features a piperidine group attached to a tetrahydrofuran ring, making it a member of the class of compounds known as oxanes. This compound is often studied for its potential pharmacological properties due to the presence of functional groups that can participate in various

The chemical reactivity of [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride can be understood through several types of reactions:

  • Nucleophilic Substitution: The hydroxyl group in the methanol component can undergo nucleophilic substitution, making it a potential substrate for reactions with electrophiles.
  • Esterification: The alcohol functional group can react with carboxylic acids to form esters, which are important in medicinal chemistry for drug formulation.
  • Dehydration Reactions: Under certain conditions, the compound may undergo dehydration to form ethers, which are significant in organic synthesis.

These reactions are facilitated by the presence of suitable catalysts or under specific conditions such as heat or pressure.

The biological activity of [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is primarily assessed through its interaction with biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many piperidine derivatives are known for their ability to inhibit bacterial growth.
  • CNS Activity: Given the presence of the piperidine moiety, this compound may influence central nervous system pathways, potentially acting as an anxiolytic or antidepressant.

Computer-aided prediction methods have been employed to evaluate the biological activity spectra of similar compounds, indicating that this compound may possess therapeutic potential in various pharmacological areas .

The synthesis of [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride can be achieved through several methodologies:

  • Starting Materials: The synthesis typically begins with commercially available piperidine and appropriate aldehydes or ketones to form the oxane structure.
  • Reflux Conditions: The reaction mixture is often heated under reflux in the presence of solvents such as ethanol or methanol to facilitate cyclization and formation of the desired product.
  • Purification: Post-synthesis, the product may be purified through recrystallization or chromatography techniques to isolate pure hydrochloride salt.

This multi-step synthetic route emphasizes the importance of controlling reaction conditions to achieve high yields and purity.

The applications of [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or neurological disorders.
  • Chemical Research: This compound can be utilized in academic research focused on understanding structure-activity relationships in medicinal chemistry.

Interaction studies involving [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride are crucial for determining its pharmacodynamics and pharmacokinetics. These studies typically include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Assessing cytotoxicity against various cell lines to determine safety profiles.

Such studies provide insights into possible side effects and therapeutic windows for potential clinical applications.

Several compounds share structural similarities with [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Activities
1-(Piperidin-1-yl)-2-propanolPiperidine ring with propanol side chainAntidepressant effects
3-(Piperidin-1-yl)-propanalPiperidine ring attached to an aldehydeAntimicrobial properties
2-(Piperidin-1-yl)-ethanolSimple alcohol with piperidineCNS depressant effects

These compounds highlight the versatility and potential pharmacological relevance of piperidine derivatives, emphasizing their role in drug discovery and development.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

235.1339066 g/mol

Monoisotopic Mass

235.1339066 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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